

# A Technical Guide to the Spectroscopic Data of Hispaglabridin A

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## Compound of Interest

Compound Name: Hispaglabridin A

Cat. No.: B1203130

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Hispaglabridin A**, a prenylated isoflavan isolated from *Glycyrrhiza glabra* (licorice). The information is structured to be a practical resource for the identification, characterization, and further investigation of this natural compound.

## Spectroscopic Data

The structural elucidation of **Hispaglabridin A** is critically dependent on NMR and MS data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Hispaglabridin A**

The proton NMR data provides detailed information about the chemical environment of hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
6'-H	6.80	d	8.1
5-H	6.79	d	8.4
4''-H	6.64	d	10.0
5'-H	6.36	d	8.1
6-H	6.33	d	8.4
3''-H	5.54	d	10.0
2'''-H	5.24	m	
OH	5.23	br s	
2eq-H	4.36	ddd	1.5, 3.4, 10.2
2ax-H	3.97	dd	10.2, 10.2
3ax-H	3.47	m	
1'''-H	3.43	d	7.2
4ax-H	2.93	dd	10.8, 15.7
4eq-H	2.82	ddd	1.5, 5.2, 15.7
5'''-CH <sub>3</sub>	1.83	s	
4'''-CH <sub>3</sub>	1.77	s	
5'', 6''-CH <sub>3</sub>	1.42, 1.40	s (each)	
Data obtained from a 400 MHz spectrum in CDCl <sub>3</sub> . <sup>[1]</sup>			

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Hispaglabridin A**

The carbon NMR data is essential for determining the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
2	67.2	5'	107.2
3	31.7	6'	128.7
4	31.0	2''	75.8
4a	117.8	3''	126.8
5	128.8	4''	115.7
6	108.6	5''	28.1
7	105.8	6''	28.1
8	154.0	1'''	21.4
8a	102.7	2'''	122.5
1'	114.7	3'''	131.2
2'	154.5	4'''	17.9
3'	110.1	5'''	25.7
4'	155.0		
Data obtained from a 100 MHz spectrum in CDCl <sub>3</sub> . <a href="#">[1]</a>			

Table 3: Mass Spectrometry Data for **Hispaglabridin A**

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

Method	Ionization	Precursor Ion (m/z)	Fragment Ions (m/z)
EI-MS	Electron Impact	392 [M] <sup>+</sup>	377 [M-CH <sub>3</sub> ] <sup>+</sup> , 189, 187, 174, 173
LC-ESI-QIT-MS/MS	ESI (Positive)	393 [M+H] <sup>+</sup>	337, 191, 189

EI-MS data from Kinoshita et al. (1996) [1]; LC-ESI-QIT-MS/MS data from PubChem CID 442774.[2]

## Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

**2.1 Isolation of Hispaglabridin A** Hispaglabridin A is typically isolated from the roots of Glycyrrhiza glabra. The general procedure involves:

- **Extraction:** The dried and powdered root material is extracted with an organic solvent like methanol or ethanol.
- **Partitioning:** The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
- **Chromatography:** The fraction containing **Hispaglabridin A** (usually the less polar fraction) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to achieve purification. Purity is monitored by Thin Layer Chromatography (TLC).

### 2.2 NMR Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of purified **Hispaglabridin A** is dissolved in ~0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrument Parameters ( $^1\text{H}$ -NMR):
  - Spectrometer: A 400 MHz NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64 scans, depending on sample concentration.
- Instrument Parameters ( $^{13}\text{C}$ -NMR):
  - Spectrometer: A 100 MHz NMR spectrometer.
  - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024-4096 scans, due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or internal standard.

### 2.3 Mass Spectrometry (HR-ESI-MS)

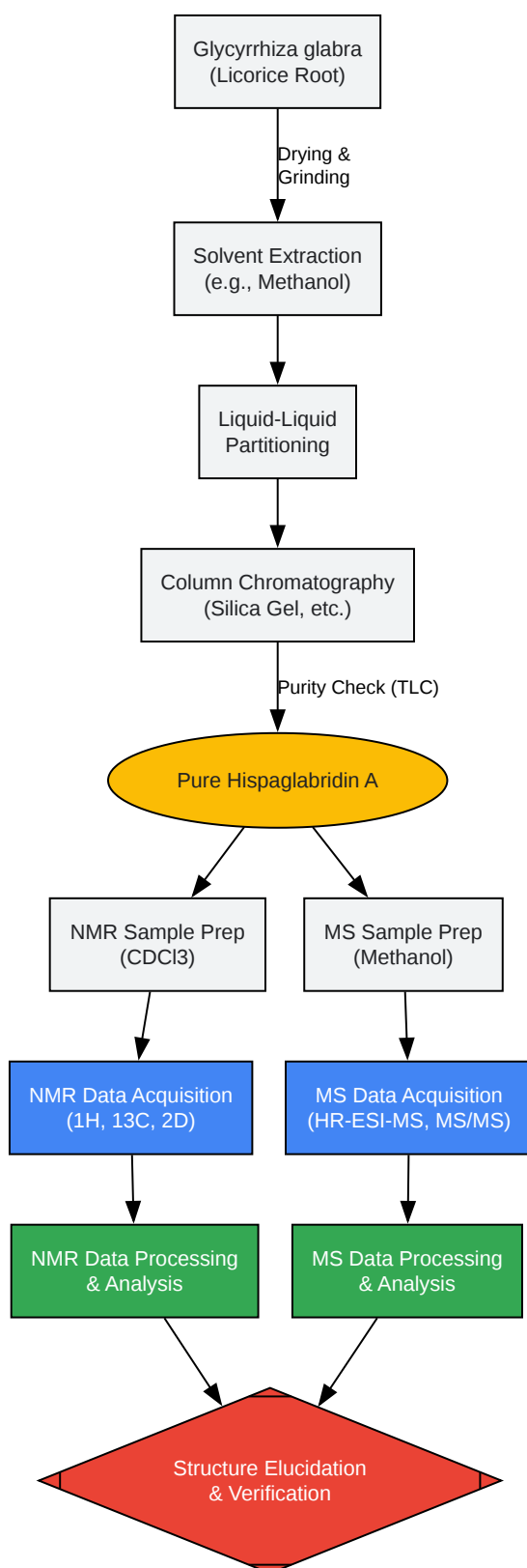
- Sample Preparation: A dilute solution of purified **Hispaglabridin A** is prepared in a suitable solvent like methanol or acetonitrile (concentration ~1-10  $\mu\text{g/mL}$ ).
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

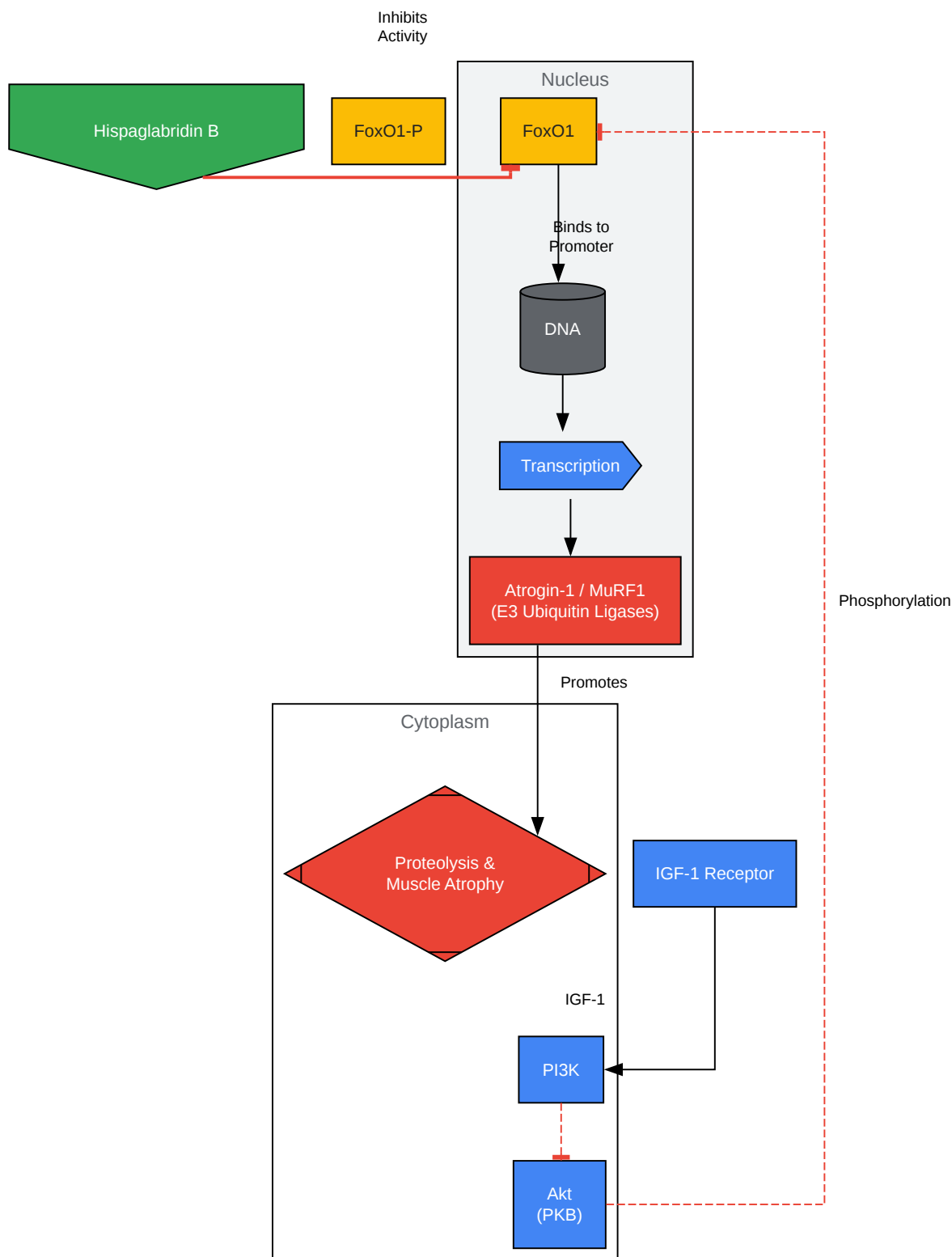
- ESI Source Parameters:
  - Ionization Mode: Positive.
  - Capillary Voltage: 3.5 - 4.5 kV.
  - Nebulizer Gas (N<sub>2</sub>): Flow rate adjusted to ensure a stable spray.
  - Drying Gas (N<sub>2</sub>): Temperature set to 250-350 °C.
- MS Parameters:
  - Mass Range: m/z 100-1000.
  - Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion ([M+H]<sup>+</sup>). For fragmentation studies (MS/MS), the precursor ion (m/z 393) is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.
- Data Analysis: The resulting mass spectra are analyzed to determine the exact mass, molecular formula, and fragmentation pattern of the compound.

## Visualizations: Workflows and Pathways

### Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow from the natural source to the final spectroscopic data analysis for **Hispaglabridin A**.





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